Apigenin 7-O-methylglucuronide is a flavonoid compound derived from apigenin, a naturally occurring flavonoid found in various plants, including parsley, celery, and chamomile. This compound is characterized by the addition of a methyl group and a glucuronide moiety at the 7-O position of the apigenin structure. It has gained interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
This compound falls under the category of flavonoids, specifically flavones. It is classified as a glycoside due to the presence of the glucuronide group. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name as 7-O-(β-D-glucopyranosyl)-apigenin 7-O-methylglucuronide.
The synthesis of Apigenin 7-O-methylglucuronide typically involves the methylation of apigenin 7-O-glucuronide. The general synthetic route includes:
Apigenin 7-O-methylglucuronide has a complex molecular structure characterized by:
The chemical formula for Apigenin 7-O-methylglucuronide is with a molecular weight of approximately 448.39 g/mol .
Apigenin 7-O-methylglucuronide can undergo various chemical reactions typical of flavonoids, including:
The stability of Apigenin 7-O-methylglucuronide under different pH levels and temperatures can influence its reactivity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to study these reactions .
The mechanism of action for Apigenin 7-O-methylglucuronide involves several pathways that contribute to its biological effects:
Studies have shown that Apigenin 7-O-methylglucuronide can induce apoptosis in cancer cell lines through specific signaling pathways, enhancing its potential as an anticancer agent .
Apigenin 7-O-methylglucuronide has several scientific applications:
Research continues to explore its full therapeutic potential across various fields, including oncology and nutrition .
Apigenin 7-O-methylglucuronide demonstrates significant therapeutic potential in osteogenesis imperfecta type I cellular models by normalizing type I collagen biosynthesis. At a concentration of 30 µM, this flavonoid glycoside significantly stimulates collagen type I synthesis in patient-derived skin fibroblasts without affecting total protein synthesis or exhibiting cytotoxicity. The molecular mechanism involves enhanced prolidase activity—a key enzyme catalyzing the final step of collagen degradation and recycling proline for de novo collagen synthesis. Unlike aglycone flavonoids that suppress collagen production, Apigenin 7-O-methylglucuronide specifically targets impaired extracellular matrix (ECM) homeostasis by restoring collagen secretion rates and accelerating procollagen processing into mature fibrils. Crucially, it operates through β1-integrin-mediated signaling pathways, which regulate ECM-cell communication and collagen deposition. This pathway specificity distinguishes it from structurally similar compounds like Apigenin 7-O-glucuronide, which acts via insulin-like growth factor I receptor upregulation [2] [9].
In osteogenesis imperfecta type I, an imbalance in glycosaminoglycan-to-collagen ratios disrupts functional supramolecular complex formation in the ECM. Apigenin 7-O-methylglucuronide uniquely normalizes this pathological ECM composition without altering glycosaminoglycan content or secretion—a critical advantage over other flavonoids. While aglycones increase glycosaminoglycan concentrations by >40% and compounds like pectolinarin reduce glycosaminoglycan content, Apigenin 7-O-methylglucuronide maintains physiological glycosaminoglycan levels while selectively enhancing collagen production. This targeted action corrects the approximately 3-fold elevated glycosaminoglycan-to-collagen ratio characteristic of osteogenesis imperfecta type I fibroblasts, thereby restoring the structural integrity of bone matrix. Such precision makes it suitable for patients with normal baseline glycosaminoglycan levels, whereas alternative flavonoids may be preferable in cases of pre-existing glycosaminoglycan excess [9].
Table 1: Comparative Effects of Flavonoids on Extracellular Matrix Components in Osteogenesis Imperfecta Type I Fibroblasts
Compound | Collagen Type I Synthesis | Glycosaminoglycan Content | Therapeutic Applicability |
---|---|---|---|
Apigenin 7-O-methylglucuronide | ↑↑ (Normalization) | ↔ (No change) | Patients with normal glycosaminoglycan levels |
Pectolinarin | ↑ | ↓↓ (~40% decrease) | Patients with elevated glycosaminoglycan levels |
Apigenin aglycone | ↓ | ↑↑ (Marked increase) | Not recommended |
Apigenin 7-O-methylglucuronide modulates atherosclerotic progression through selective suppression of the scavenger receptor cluster of differentiation 36—a key mediator of modified low-density lipoprotein uptake in macrophages. By downregulating cluster of differentiation 36 expression, this compound reduces intracellular cholesterol ester accumulation and prevents foam cell formation. The molecular mechanism involves inhibition of peroxisome proliferator-activated receptor gamma signaling, a transcriptional regulator of cluster of differentiation 36. This targeted receptor suppression distinguishes it from broad-spectrum statins, potentially offering fewer off-target effects while maintaining efficacy in halting early atheroma development [7] [10].
Complementary to its inhibition of cholesterol uptake, Apigenin 7-O-methylglucuronide enhances reverse cholesterol transport via upregulation of scavenger receptor class B type 1. This membrane receptor facilitates high-density lipoprotein-dependent cholesterol efflux from lipid-laden macrophages, thereby reducing atherosclerotic plaque vulnerability. The compound induces scavenger receptor class B type 1 expression through liver X receptor alpha activation—a nuclear receptor governing cholesterol homeostasis genes. In in vitro models, this dual-action mechanism (cluster of differentiation 36 suppression + scavenger receptor class B type 1 enhancement) reduces macrophage lipid content by >50% more effectively than single-pathway inhibitors [10].
Apigenin 7-O-methylglucuronide exhibits potent cytokine storm attenuation capabilities in lipopolysaccharide-induced endotoxemia models. In murine studies, pretreatment significantly reduced systemic tumor necrosis factor-alpha, interleukin-6, and prostaglandin E2 levels by >70% and improved survival rates from 20% to 80% in lethal endotoxin shock. The compound achieves this through simultaneous suppression of pro-inflammatory gene expression—notably inducible nitric oxide synthase and cyclooxygenase-2—at both transcriptional and translational levels. This broad-spectrum cytokine inhibition surpasses monoclonal antibodies targeting single cytokines (e.g., interleukin-6 receptor blockers), providing protection against multi-cytokine cascades characteristic of macrophage activation syndrome and sepsis-related organ failure [3] [7].
The anti-inflammatory activity of Apigenin 7-O-methylglucuronide extends to chronic conditions through selective inhibition of the activator protein 1/mitogen-activated protein kinase signaling axis. In lipopolysaccharide-activated macrophages, it suppresses extracellular signal-regulated kinase and p38 mitogen-activated protein kinase phosphorylation, preventing nuclear translocation of the transcription factor c-Jun. This blockade reduces activator protein 1-mediated transcription of matrix metalloproteinases, tumor necrosis factor-alpha, and interleukin-1beta—key mediators in rheumatoid arthritis and inflammatory bowel disease. Importantly, this pathway inhibition occurs upstream of nuclear factor kappa B activation, allowing concomitant suppression of both early and late inflammatory mediators while minimizing immunosuppressive effects [3] [4].
Table 2: Anti-Inflammatory Targets of Apigenin 7-O-Methylglucuronide in Immune Signaling Pathways
Pathway Component | Effect of Apigenin 7-O-Methylglucuronide | Downstream Consequences |
---|---|---|
Extracellular signal-regulated kinase phosphorylation | Inhibited | Reduced c-Jun nuclear translocation |
p38 mitogen-activated protein kinase phosphorylation | Inhibited | Suppressed tumor necrosis factor-alpha synthesis |
Activator protein 1 luciferase activity | ↓↓ (>60% reduction) | Decreased matrix metalloproteinase expression |
Inducible nitric oxide synthase mRNA | ↓ | Reduced nitric oxide production |
Cyclooxygenase-2 protein expression | ↓ | Attenuated prostaglandin E2 release |
The multi-pathway modulatory capacity of Apigenin 7-O-methylglucuronide positions it as a promising scaffold for developing novel anti-inflammatory therapeutics with applications spanning acute cytokine storms to chronic inflammatory tissue remodeling disorders. Its natural origin offers potential safety advantages over synthetic kinase inhibitors, though clinical validation remains essential [3] [4] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3